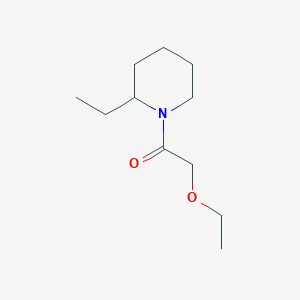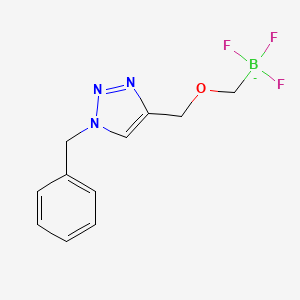
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate is a compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a trifluoroborate group attached to a triazole ring, which is further connected to a benzyl group. The presence of the trifluoroborate group imparts unique reactivity and stability to the molecule, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Introduction of the Trifluoroborate Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the formation of the triazole ring through click chemistry.
Boron Reagents:
Nucleophiles: Used in substitution reactions to replace the trifluoroborate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted triazole derivatives .
Applications De Recherche Scientifique
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate involves its interaction with various molecular targets and pathways. The trifluoroborate group can stabilize transition states and intermediates in chemical reactions, enhancing the reactivity and selectivity of the compound . The triazole ring can interact with biological targets, such as enzymes and receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A similar compound with three triazole rings attached to a central amine group.
1-Benzyl-4-(1H-1,2,3-triazol-4-yl)methanol: A compound with a triazole ring and a benzyl group, but without the trifluoroborate group.
Uniqueness
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various chemical reactions and applications .
Propriétés
Numéro CAS |
898544-66-6 |
|---|---|
Formule moléculaire |
C11H12BF3N3O- |
Poids moléculaire |
270.04 g/mol |
Nom IUPAC |
(1-benzyltriazol-4-yl)methoxymethyl-trifluoroboranuide |
InChI |
InChI=1S/C11H12BF3N3O/c13-12(14,15)9-19-8-11-7-18(17-16-11)6-10-4-2-1-3-5-10/h1-5,7H,6,8-9H2/q-1 |
Clé InChI |
SEKOPDWQBODVIS-UHFFFAOYSA-N |
SMILES canonique |
[B-](COCC1=CN(N=N1)CC2=CC=CC=C2)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



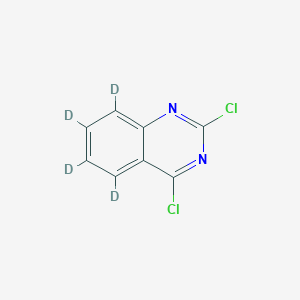
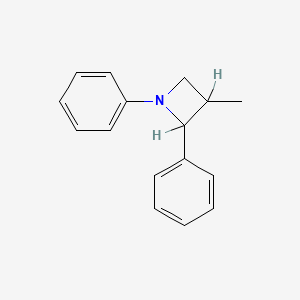
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
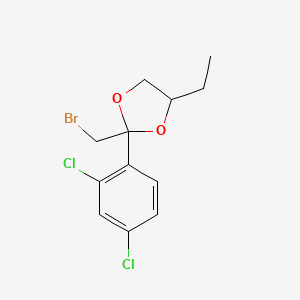
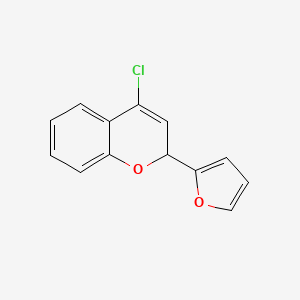
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)

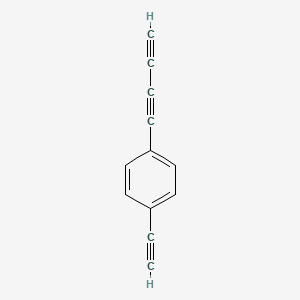
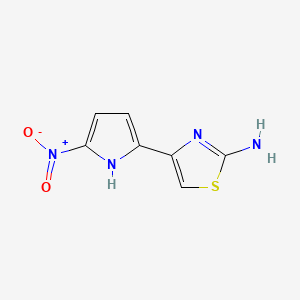
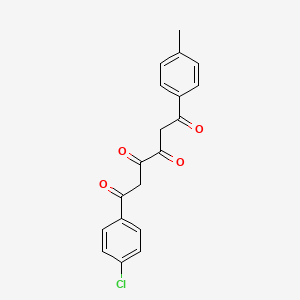

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
